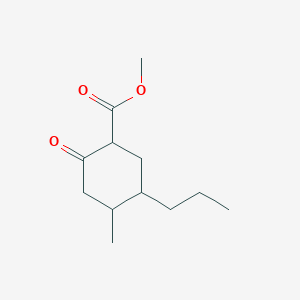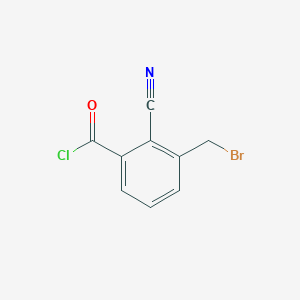![molecular formula C15H27ClO4Si2 B12628922 [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-40-0](/img/structure/B12628922.png)
[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro, dimethoxy, and methyl groups attached to a phenylene ring, which is further connected to trimethylsilane groups through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves multiple steps, starting with the preparation of the phenylene core. One common method involves the reaction of 4-chloro-3,6-dimethoxy-5-methylphenol with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The resulting intermediate is then subjected to further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chloro group or to convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted amines or thiols.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include dechlorinated compounds or hydroxyl derivatives.
Applications De Recherche Scientifique
[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential as a drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mécanisme D'action
The mechanism of action of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The trimethylsilane groups provide steric hindrance and hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can be compared with other similar compounds such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used for activation of carboxylic acids.
Propriétés
Numéro CAS |
919289-40-0 |
|---|---|
Formule moléculaire |
C15H27ClO4Si2 |
Poids moléculaire |
362.99 g/mol |
Nom IUPAC |
(3-chloro-2,5-dimethoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C15H27ClO4Si2/c1-10-11(16)13(18-3)15(20-22(7,8)9)14(12(10)17-2)19-21(4,5)6/h1-9H3 |
Clé InChI |
XNUDUXRLIFQGCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)OC)O[Si](C)(C)C)O[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12628843.png)
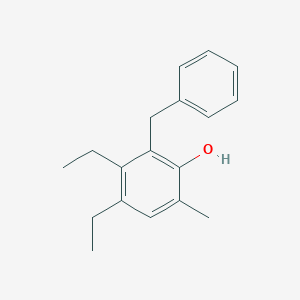
![(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B12628850.png)
![3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12628865.png)

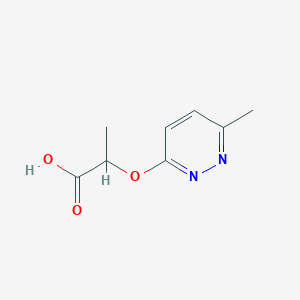
![9-oxabicyclo[6.1.0]non-6-en-2-one](/img/structure/B12628882.png)

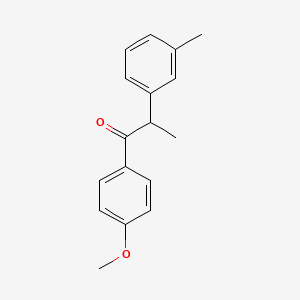
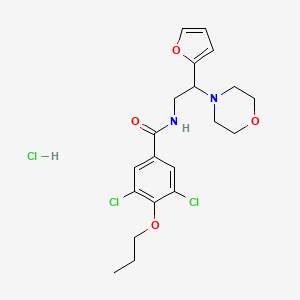
![3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile](/img/structure/B12628927.png)
